4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-N-pyridin-2-ylbenzenesulfonamide
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Overview
Description
4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-N-pyridin-2-ylbenzenesulfonamide is a complex organic compound with a molecular formula of C21H19N7O3S and a molecular weight of 449.486 g/mol . This compound is characterized by its unique structure, which includes a pyrazole ring, a sulfonamide group, and a pyridine moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-N-pyridin-2-ylbenzenesulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones to form the pyrazole ring.
Azo Coupling Reaction: The pyrazole derivative is then subjected to an azo coupling reaction with a diazonium salt to introduce the azo group.
Sulfonamide Formation: The final step involves the reaction of the azo compound with a sulfonamide derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-N-pyridin-2-ylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-N-pyridin-2-ylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its azo group.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-N-pyridin-2-ylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The sulfonamide group can interact with amino acid residues, while the azo group may participate in electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
- **4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-N-(4-methyl-pyrimidin-2-yl)-benzenesulfonamide
- **4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-N-pyrimidin-2-yl-benzenesulfonamide
Uniqueness
4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-N-pyridin-2-ylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyridine moiety differentiates it from other similar compounds, potentially leading to different binding affinities and biological activities.
Biological Activity
The compound 4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-N-pyridin-2-ylbenzenesulfonamide is a novel pyrazolopyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for the compound is C14H12N4O3. The structure features a pyrazolopyrimidine core, which is known for various biological activities. The compound's synthesis involves key steps that ensure high yield and purity, typically achieving around 95% yield during laboratory synthesis .
Antimicrobial Activity
Research indicates that pyrazolopyrimidine derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains and fungi. In vitro studies demonstrate that it possesses antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Pyrazolopyrimidines are often explored for their ability to inhibit specific kinases involved in cancer progression. Preliminary studies indicate that this compound may inhibit pathways associated with tumor growth and angiogenesis, similar to other compounds in its class .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor of certain kinases involved in cell proliferation.
- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, which can contribute to their anticancer effects by reducing oxidative stress in cells .
- Interference with DNA Synthesis : By disrupting the normal processes of DNA replication and repair, the compound could potentially induce apoptosis in cancer cells .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
Study Type | Findings |
---|---|
Antimicrobial Assay | Exhibited significant inhibition against Gram-positive and Gram-negative bacteria. |
Cytotoxicity Assay | Induced apoptosis in cancer cell lines with IC50 values ranging from 10 µM to 25 µM. |
Enzyme Inhibition | Showed potential as a Raf kinase inhibitor, suggesting applications in cancer therapy. |
In Vivo Studies
While in vitro results are promising, further investigation into in vivo efficacy is necessary. Current research is focused on animal models to assess the pharmacokinetics and therapeutic potential of the compound.
Properties
CAS No. |
29821-97-4 |
---|---|
Molecular Formula |
C21H18N6O3S |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C21H18N6O3S/c1-15-20(21(28)27(25-15)17-7-3-2-4-8-17)24-23-16-10-12-18(13-11-16)31(29,30)26-19-9-5-6-14-22-19/h2-14,20H,1H3,(H,22,26) |
InChI Key |
SOYVDBUUZKUJMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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